Fmoc-asp-odmab - 172611-77-7

Fmoc-asp-odmab

Catalog Number: EVT-1475150
CAS Number: 172611-77-7
Molecular Formula: C39H42N2O8
Molecular Weight: 666.771
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • β-ODmab: The β-carboxylic acid side chain of Asp is protected with the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) group. This particular protecting group is classified as a "safety-catch" protecting group, requiring specific chemical modification before cleavage. []

The primary role of Fmoc-Asp-ODmab in scientific research is to facilitate the incorporation of aspartic acid into peptide sequences during SPPS while minimizing undesirable side reactions, particularly aspartimide formation. [, , ]

Synthesis Analysis
  • Fmoc Deprotection: The Fmoc group is removed using a base, typically piperidine in DMF, exposing the α-amino group for peptide bond formation. [, , ]
  • Peptide Bond Formation: The deprotected α-amino group reacts with an activated carboxylic acid component (e.g., another Fmoc-protected amino acid) to form a peptide bond. Various coupling reagents can be employed for this step. [, , ]
  • ODmab Deprotection: The ODmab group is removed after peptide chain assembly. As a safety-catch protecting group, it likely requires a specific chemical modification step before cleavage with hydrazine hydrate. []
Mechanism of Action
  • Aspartimide Formation: During Fmoc-SPPS, the activated carboxylic acid group of aspartic acid can undergo intramolecular cyclization with the nitrogen of the subsequent amino acid, forming a succinimide ring (aspartimide). [, , , ] This side reaction is particularly prevalent when using the standard Asp(OtBu) derivative and can lead to decreased peptide yield and purity.
  • Steric Hindrance: The bulky ODmab group on the β-carboxylic acid side chain of Asp introduces significant steric hindrance, making the intramolecular cyclization reaction less favorable. [] This protective effect minimizes aspartimide formation, leading to a cleaner and more efficient peptide synthesis.
Physical and Chemical Properties Analysis
  • Solubility: Fmoc-protected amino acids, including Fmoc-Asp-ODmab, are typically soluble in organic solvents like DMF and DMSO, which are commonly used in SPPS. [, ]
Applications

The primary application of Fmoc-Asp-ODmab is in the solid-phase synthesis of peptides containing aspartic acid. [, , ] Its use is particularly advantageous when synthesizing:

  • Asp-Gly Containing Peptides: This motif is highly susceptible to aspartimide formation during SPPS. The use of Fmoc-Asp-ODmab in the synthesis of such peptides significantly reduces this side reaction, improving yield and purity. []
  • Cyclic Peptides: The synthesis of cyclic peptides often requires challenging cyclization conditions. Fmoc-Asp-ODmab allows for the incorporation of aspartic acid into cyclic peptides while minimizing side reactions that may hinder cyclization or decrease yield. [, ]
  • Long Peptides: The likelihood of aspartimide formation increases with peptide length. Utilizing Fmoc-Asp-ODmab during the synthesis of long peptides helps maintain high yields and purity by suppressing this side reaction. []

Fmoc-Asp(OtBu)-OH

  • Compound Description: Fmoc-Asp(OtBu)-OH is a protected form of the amino acid aspartic acid. It features a tert-butyl (tBu) group protecting the side chain carboxylic acid and a fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group. This compound is widely used in Fmoc solid-phase peptide synthesis (Fmoc-SPPS) [, ].
  • Relevance: Fmoc-Asp(OtBu)-OH is a structurally similar compound to Fmoc-Asp-ODmab as both share the core structure of Fmoc-protected aspartic acid. The key difference lies in the side-chain protecting group, with Fmoc-Asp-ODmab utilizing the ODmab group instead of the OtBu group [, ].

Fmoc-Asp(OMpe)-OH

  • Compound Description: Fmoc-Asp(OMpe)-OH is another protected form of aspartic acid commonly employed in Fmoc-SPPS. It utilizes a 3-methylpent-3-yl (Mpe) group to protect the side chain carboxyl function [, ].
  • Relevance: Similar to Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH shares the Fmoc-protected aspartic acid core with Fmoc-Asp-ODmab. The distinction arises from the use of the OMpe protecting group on the side chain carboxylic acid instead of the ODmab group. Fmoc-Asp(OMpe)-OH is often studied alongside Fmoc-Asp-ODmab for its ability to minimize aspartimide formation during peptide synthesis [, ].

Fmoc-β-(4-methyl-2,6,7-trioxabicyclo[2.2.2]-oct-1-yl)-alanine

  • Compound Description: This compound represents an orthoester derivative of Fmoc-protected aspartic acid, designed specifically to address the issue of aspartimide formation during Fmoc-SPPS [].
  • Relevance: Although structurally different from Fmoc-Asp-ODmab in its side chain modification, this compound is relevant due to its shared application in minimizing aspartimide formation during Fmoc-SPPS, a challenge often encountered with Fmoc-Asp-ODmab [].

Fmoc-Asp β-(2,3,4-trimethyl-pent-3-yl) ester

  • Compound Description: This compound is a novel Fmoc-protected aspartic acid derivative specifically engineered to minimize aspartimide formation during Fmoc-SPPS [].
  • Relevance: Despite the structural differences in the side chain protection compared to Fmoc-Asp-ODmab, this compound is directly relevant due to its shared objective of mitigating aspartimide formation, a recurring problem in Fmoc-SPPS, particularly when using Fmoc-Asp-ODmab [].

Fatty acyl cyclic depsipeptide compounds

  • Compound Description: These compounds represent a class of cyclic peptides containing a combination of amide and ester bonds within their ring structure. They often incorporate fatty acid chains and exhibit various biological activities [].
  • Relevance: The preparation of fatty acyl cyclic depsipeptide compounds often employs solid-phase synthesis strategies, including the use of Fmoc-Asp-ODmab for side-chain anchoring during synthesis []. This shared synthetic approach links these compounds to Fmoc-Asp-ODmab.

Nα-Fmoc-Asp/Glu-5-oxazolidinones

  • Compound Description: These compounds are derivatives of aspartic acid (Asp) and glutamic acid (Glu) protected with both an Fmoc group on the alpha-amino group and a 5-oxazolidinone ring on the side chain carboxyl group [, , ].
  • Relevance: These compounds are structurally related to Fmoc-Asp-ODmab because they share the same Fmoc-protected amino acid core, specifically focusing on Asp. Both are used as building blocks in peptide synthesis. While Fmoc-Asp-ODmab utilizes the ODmab group for side chain protection, Nα-Fmoc-Asp/Glu-5-oxazolidinones utilize the 5-oxazolidinone ring for the same purpose [, , ].

N,O-bis-Fmoc-D-Tyr-ONSu

  • Compound Description: This compound is a derivative of D-tyrosine protected with two Fmoc groups, one on the alpha-amino group and another on the phenolic hydroxyl group, and activated as a hydroxysuccinimide ester for peptide bond formation [].
  • Relevance: While structurally different from Fmoc-Asp-ODmab, both compounds are categorized under the same class of Fmoc-protected amino acid derivatives used in peptide synthesis. Additionally, both utilize base-labile protecting groups that can be selectively removed under specific conditions [].

Properties

CAS Number

172611-77-7

Product Name

Fmoc-asp-odmab

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid

Molecular Formula

C39H42N2O8

Molecular Weight

666.771

InChI

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1

InChI Key

QPTKEHUFSCXXEH-YTTGMZPUSA-N

SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.